

Atto 465 for Single-Molecule Imaging: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the fluorescent dye **Atto 465** in single-molecule imaging experiments. **Atto 465**, a derivative of Acriflavine, is a versatile fluorophore well-suited for high-sensitivity detection due to its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3] Its utility in single-molecule studies stems from these favorable photophysical properties.[4][5]

Photophysical Properties of Atto 465

A summary of the key photophysical properties of **Atto 465** is presented below. These parameters are crucial for designing and interpreting single-molecule imaging experiments.



Property	Value	Reference(s)
Absorption Maximum (λ_abs_)	453 nm	
Emission Maximum (λ_fl_)	506 nm	_
Molar Extinction Coefficient (ε_max_)	7.5 x 10 ⁴ M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (η_fl_)	75%	_
Fluorescence Lifetime (τ_fl_)	5.0 ns	-
Stokes Shift	53 nm	-
Correction Factor (CF ₂₆₀)	1.09	_
Correction Factor (CF ₂₈₀)	0.48	_

Biomolecule Labeling Protocols

Atto 465 is available with various reactive groups for covalent labeling of biomolecules. The most common derivatives are the NHS-ester for targeting primary amines and the maleimide for targeting free thiols.

Labeling Proteins with Atto 465 NHS-Ester

This protocol is suitable for labeling proteins with primary amines, such as the N-terminus or the side chain of lysine residues.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- Atto 465 NHS-ester
- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3



- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Gel filtration column (e.g., Sephadex G-25)

Protocol:

- Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.
- Dye Preparation: Immediately before use, dissolve the Atto 465 NHS-ester in DMSO or DMF to a concentration of 2 mg/mL.
- Labeling Reaction: Add a 2-fold molar excess of the reactive dye to the protein solution.
 Incubate for 30-60 minutes at room temperature with gentle stirring.
- Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
- Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Labeling Proteins with Atto 465 Maleimide

This protocol is designed for labeling proteins with free sulfhydryl (thiol) groups, typically found on cysteine residues.

Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)
- Atto 465 maleimide
- Anhydrous, amine-free DMSO or DMF
- Reducing agent (optional, e.g., DTT or TCEP)
- Gel filtration column (e.g., Sephadex G-25)

Protocol:



- Protein Preparation: Dissolve the protein at 50-100 μM in a buffer at pH 7.0-7.5. If necessary, reduce disulfide bonds by treating with a 10-fold molar excess of a reducing agent. If using DTT, it must be removed by dialysis before labeling.
- Dye Preparation: Prepare a 10-20 mM stock solution of Atto 465 maleimide in DMSO or DMF immediately before use.
- Labeling Reaction: Add a 10-20 molar excess of the reactive dye to the protein solution. Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

Labeling Oligonucleotides with Atto 465 NHS-Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

- · Amino-modified oligonucleotide
- 0.2 M carbonate buffer, pH 8-9
- Atto 465 NHS-ester
- Anhydrous DMF
- Dual HPLC purification is recommended for high purity.

Protocol:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the carbonate buffer.
- Dye Preparation: Prepare a 5 mg/mL solution of Atto 465 NHS-ester in anhydrous DMF.
- Labeling Reaction: Add approximately 50 μL of the oligonucleotide solution to 30 μL of the dye solution.



- Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
- Purification: Purify the labeled oligonucleotide using dual HPLC to remove unlabeled oligonucleotides and excess dye.

Single-Molecule Imaging Applications and Protocols

The high photostability and quantum yield of **Atto 465** make it a suitable candidate for various single-molecule imaging techniques.

Experimental Workflow for Single-Molecule Imaging



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Caption: General experimental workflow for single-molecule imaging experiments.

Stochastic Optical Reconstruction Microscopy (STORM)

While specific blinking buffers for **Atto 465** in STORM have not been extensively documented, a common starting point is to use a standard glucose oxidase-based oxygen scavenging system with a thiol, which is known to induce blinking in many cyanine-based dyes.

Recommended Starting Protocol for STORM:

- Sample Preparation: Label the target molecule with Atto 465 and immobilize it on a coverslip.
- Imaging Buffer:
 - Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
 - Buffer B: Buffer A with 10% (w/v) glucose



- GLOX Solution: 14 mg glucose oxidase and 50 μL catalase in 200 μL of Buffer A.
- \circ Final Imaging Buffer: To 1 mL of Buffer B, add 10 μ L of GLOX solution and 10 μ L of 1 M MEA (mercaptoethylamine).
- Imaging:
 - Use a high-power laser (e.g., 473 nm or 488 nm) to excite Atto 465 and induce blinking.
 - Acquire a time series of images (typically thousands of frames) with a sensitive camera.
- Data Analysis:
 - Use appropriate software to localize the single-molecule blinking events with subdiffraction precision.
 - Reconstruct a super-resolved image from the localized positions.

Photoactivated Localization Microscopy (PALM)

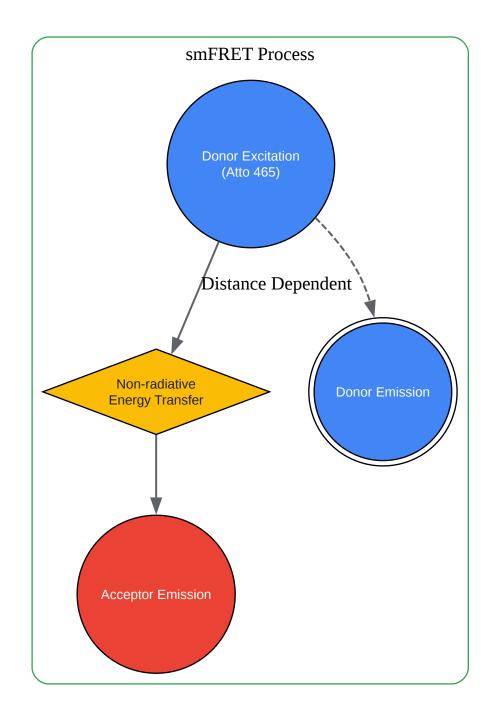
PALM typically relies on photoactivatable or photoconvertible fluorescent proteins. While **Atto 465** is not inherently photoactivatable, a derivative, **Atto 465**-p, has been shown to undergo photoconversion upon high-energy light exposure, which could potentially be leveraged for PALM-like imaging.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

Atto 465 can serve as a donor fluorophore in smFRET experiments when paired with a suitable acceptor dye that has an absorption spectrum overlapping with **Atto 465**'s emission. Potential acceptors include dyes with absorption maxima in the 500-550 nm range.

smFRET Experimental Design:





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Caption: Schematic of the single-molecule FRET process using Atto 465 as a donor.

Recommended Protocol for smFRET:

 Labeling: Label your molecule of interest with the Atto 465 donor and a suitable acceptor dye at specific sites.



- Immobilization: Immobilize the dual-labeled molecules on a passivated coverslip surface.
- Imaging:
 - Use a TIRF or confocal microscope with a laser line appropriate for exciting Atto 465 (e.g., 473 nm).
 - Split the emission signal into two channels (donor and acceptor) using a dichroic mirror and appropriate emission filters.
 - Record the fluorescence intensity time traces for both channels.
- Data Analysis:
 - Calculate the FRET efficiency for each single molecule over time using the intensities of the donor (I_D) and acceptor (I_A): E = I_A / (I_D + I_A).
 - Analyze the FRET efficiency distributions and time trajectories to study conformational dynamics.

Conclusion

Atto 465 is a robust and versatile fluorescent dye with excellent photophysical properties for single-molecule imaging. Its availability with different reactive groups allows for straightforward labeling of a wide range of biomolecules. While specific, optimized protocols for advanced techniques like STORM and smFRET using Atto 465 are still emerging in the literature, the general protocols provided here serve as a solid starting point for researchers to develop and fine-tune their single-molecule experiments. The continued development of novel imaging strategies and buffer conditions will undoubtedly expand the utility of Atto 465 in unraveling complex biological processes at the single-molecule level.

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